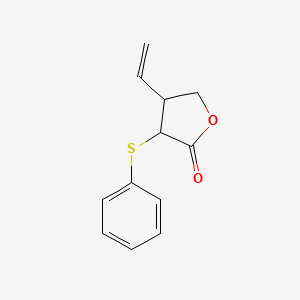
4-Ethenyl-3-phenylsulfanyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-3-phenylsulfanyloxolan-2-one is an organic compound with the molecular formula C12H12O2S. It is characterized by the presence of an oxolane ring substituted with an ethenyl group and a phenylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-3-phenylsulfanyloxolan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-3-phenylsulfanyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted oxolane derivatives.
Substitution: Various substituted oxolane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Ethenyl-3-phenylsulfanyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-ethenyl-3-phenylsulfanyloxolan-2-one involves its interaction with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the phenylsulfanyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanyl-substituted oxolanes: Compounds with similar sulfanyl substitution but different ring structures.
Uniqueness
4-Ethenyl-3-phenylsulfanyloxolan-2-one is unique due to the combination of the ethenyl and phenylsulfanyl groups on the oxolane ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
54145-01-6 |
|---|---|
Fórmula molecular |
C12H12O2S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
4-ethenyl-3-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C12H12O2S/c1-2-9-8-14-12(13)11(9)15-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2 |
Clave InChI |
OLBCFPYMWDGTSC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1COC(=O)C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















